Potassium trifluoro(2,4,6-trimethylphenyl)boranuide

Stoichiometric reliability Boroxine equilibrium Weighing accuracy

Potassium trifluoro(2,4,6-trimethylphenyl)boranuide (CAS 244301-57-3), also referred to as potassium 2,4,6-trimethylphenyltrifluoroborate or mesityltrifluoroborate potassium salt, is a tetracoordinate organoboron reagent belonging to the potassium organotrifluoroborate (R–BF₃K) family. These reagents function as air- and moisture-stable, crystalline surrogates for the corresponding boronic acids in Suzuki–Miyaura cross-coupling and other transition-metal-catalyzed transformations.

Molecular Formula C9H11BF3K
Molecular Weight 226.09 g/mol
CAS No. 244301-57-3
Cat. No. B12056477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro(2,4,6-trimethylphenyl)boranuide
CAS244301-57-3
Molecular FormulaC9H11BF3K
Molecular Weight226.09 g/mol
Structural Identifiers
SMILES[B-](C1=C(C=C(C=C1C)C)C)(F)(F)F.[K+]
InChIInChI=1S/C9H11BF3.K/c1-6-4-7(2)9(8(3)5-6)10(11,12)13;/h4-5H,1-3H3;/q-1;+1
InChIKeyJUINPOQLJCGQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trifluoro(2,4,6-trimethylphenyl)boranuide (CAS 244301-57-3) – Procurement-Grade Overview for Cross-Coupling Applications


Potassium trifluoro(2,4,6-trimethylphenyl)boranuide (CAS 244301-57-3), also referred to as potassium 2,4,6-trimethylphenyltrifluoroborate or mesityltrifluoroborate potassium salt, is a tetracoordinate organoboron reagent belonging to the potassium organotrifluoroborate (R–BF₃K) family [1]. These reagents function as air- and moisture-stable, crystalline surrogates for the corresponding boronic acids in Suzuki–Miyaura cross-coupling and other transition-metal-catalyzed transformations [2]. The compound bears a sterically demanding 2,4,6-trimethylphenyl (mesityl) group on boron, making it a specialized building block for constructing highly hindered biaryl architectures that challenge conventional boronic acid-based protocols [3].

Why 2,4,6-Trimethylphenylboronic Acid or Its Pinacol Ester Cannot Simply Replace Potassium Trifluoro(2,4,6-trimethylphenyl)boranuide


Although 2,4,6-trimethylphenylboronic acid (CAS 5980-97-2) and its pinacol ester share the same carbon–boron bond connectivity, their physical form, stoichiometric reliability, and stability profiles diverge materially from the trifluoroborate salt. Boronic acids exist as equilibrium mixtures of the free acid and trimeric boroxine anhydride, making it inherently difficult to determine the exact concentration of active boron species at the point of weighing—a well-documented source of batch-to-batch irreproducibility in scale-up workflows [1]. The potassium trifluoroborate, by contrast, is a monomeric, crystalline solid of defined stoichiometry that can be stored indefinitely under ambient atmosphere without appreciable decomposition, eliminating the ambiguity that plagues boronic acid-based charging [2]. Furthermore, the tetracoordinate boron in the trifluoroborate resists protodeboronation—a common side pathway for trivalent organoboron reagents—thereby preserving the valuable C–B bond through multi-step synthetic sequences where boronic acids would degrade [3].

Quantitative Differentiation Evidence for Potassium Trifluoro(2,4,6-trimethylphenyl)boranuide Versus Closest Analogs


Defined Monomeric Stoichiometry vs. Boroxine Equilibration: Impact on Dosing Precision for Procurement and Scale-Up

Potassium organotrifluoroborates are monomeric, crystalline compounds of unambiguous molecular composition, whereas the corresponding boronic acids (including 2,4,6-trimethylphenylboronic acid) exist in equilibrium with their trimeric boroxine anhydrides. This equilibrium complicates determination of the effective boronic acid concentration in any given sample, as no simple assay exists to quantify the acid-to-boroxine ratio [1]. The trifluoroborate eliminates this uncertainty: each crystal is a single, defined species, enabling precise stoichiometric charging without excess reagent [2].

Stoichiometric reliability Boroxine equilibrium Weighing accuracy Process reproducibility

Indefinite Bench-Top Stability vs. Boronic Acid Degradation: Storage and Inventory Evidence

Potassium organotrifluoroborates are described as indefinitely stable to moisture and air at room temperature without special precautions [1]. By contrast, corresponding arylboronic acids are susceptible to protodeboronation—the unwanted protonolysis of the C–B bond—and gradual dehydration to boroxines over time, both of which erode active reagent content during storage [2]. Specifically, organotrifluoroborates are reported to be air and moisture stable and can be stored on the bench for months without appreciable decomposition, in contrast to the corresponding aryl and heteroarylboronic acids [3].

Shelf-life Air stability Moisture stability Protodeboronation resistance

Sterically Hindered Biaryl Formation: 2,4,6-Trimethylbiphenyl Synthesis as Benchmark for Mesityl-Trifluoroborate Coupling Performance

In the context of constructing sterically congested biaryls using organotrifluoroborate nucleophiles, the Barder–Buchwald study identified 2,4,6-trimethylbiphenyl—the direct coupling product accessible from this compound—as the most hindered biaryl formed via aryl trifluoroborate salt coupling. This product was synthesized via coupling of potassium phenyltrifluoroborate with 2-bromomesitylene in 70% isolated yield using 1% PdCl₂(dppf) as catalyst [1]. This benchmark demonstrates that the mesityl substitution pattern, whether on the trifluoroborate nucleophile or the aryl halide electrophile, is compatible with productive cross-coupling under palladium catalysis. More broadly, the Molander review confirms that sterically hindered aryltrifluoroborates are not inhibited from coupling, whereas analogous boronic acids under certain protocols suffer from competing homocoupling [2].

Sterically hindered biaryl 2,4,6-Trimethylbiphenyl Suzuki–Miyaura coupling Aryl chloride coupling

Reduced Protodeboronation of Organotrifluoroborates Relative to Boronic Acids During Coupling

Organotrifluoroborates provide less protodeboronation compared to their boronic acid and boronate ester counterparts under Suzuki–Miyaura coupling conditions [1]. Protodeboronation—the irreversible protonolysis of the C–B bond to form the parent arene (in this case, mesitylene)—is a well-documented competing pathway that reduces yield and complicates purification, particularly for electron-rich and sterically hindered arylboronic acids. The tetracoordinate nature of the boron in trifluoroborate salts, reinforced by strong B–F bonds, mechanistically inhibits this degradation pathway [2].

Protodeboronation suppression C–B bond retention Side reaction minimization

Compatibility with Multi-Step Synthetic Sequences: C–B Bond Retention Through Remote Functional Group Manipulation

The trifluoroborate moiety is stable toward numerous reagents that are often problematic for other boron species, including oxidants, bases, and nucleophiles. This stability enables remote functional groups within the organotrifluoroborate to be chemically manipulated while retaining the valuable carbon–boron bond intact for a subsequent coupling event [1]. In contrast, all trivalent organoboron species (boronic acids, boronate esters, organoboranes) are susceptible to reactions with these common reagent classes, making it rare to find trivalent organoboron reagents carried through synthetic operations where remote functional groups are transformed with the C–B bond preserved [2].

Orthogonal reactivity Late-stage functionalization Retrosynthetic flexibility Protected boronic acid

Optimal Procurement Scenarios for Potassium Trifluoro(2,4,6-trimethylphenyl)boranuide Based on Quantitative Evidence


Synthesis of Sterically Congested Tetra-ortho-Substituted Biaryls for Ligand and Material Chemistry

When the synthetic target requires coupling of the mesityl group to another sterically demanding aryl partner to generate highly hindered biaryl architectures—such as biphenyl phosphine ligands, triarylborane materials, or atropisomeric scaffolds—this trifluoroborate provides a defined, bench-stable mesityl donor. The Barder–Buchwald benchmark demonstrates that 2,4,6-trimethylbiphenyl, the most hindered biaryl reported via organotrifluoroborate coupling, is accessible in 70% isolated yield, validating this platform for extreme steric environments where boronic acid-based approaches may stall [1].

Multi-Step Synthetic Sequences Requiring Late-Stage Suzuki–Miyaura Coupling After Functional Group Interconversions

For retrosynthetic strategies that install the mesityl group at a late stage after prior manipulation of functional groups on the same molecular scaffold, the trifluoroborate form is essential. The tetracoordinate boron resists oxidation, nucleophilic attack, and base treatment that would degrade a trivalent boronic acid, preserving the C–B bond through multiple synthetic operations [1]. This enables a 'protect-then-elaborate-then-couple' workflow that increases convergency and reduces the number of separate building blocks required for complex target assembly [2].

Scale-Up and Process Development Where Reproducible Stoichiometric Charging Is Critical

In process chemistry and scale-up campaigns, the monomeric crystalline nature of this trifluoroborate eliminates the stoichiometric uncertainty caused by the boronic acid–boroxine equilibrium. Since no simple assay exists to determine the boronic acid-to-boroxine ratio in a given sample, process chemists using 2,4,6-trimethylphenylboronic acid must either characterize each lot or employ excess reagent—an economically inefficient practice [1]. The trifluoroborate, as a single defined crystalline species, enables precise 1:1 stoichiometric charging that improves batch-to-batch reproducibility and reduces the cost of excess reagent consumption at scale [2].

Laboratory Automation and High-Throughput Experimentation Requiring Bench-Stable, Pre-Weighable Boron Reagents

High-throughput experimentation (HTE) platforms and automated synthesis workstations demand reagents that can be pre-weighed, stored in open-vessel racks, and dispensed without degradation. Potassium organotrifluoroborates meet this requirement: they are indefinitely stable to air and moisture, can be stored on the bench for months without appreciable decomposition, and maintain consistent activity across multiple experimental campaigns [1]. This contrasts with boronic acids, which require refrigeration, protection from moisture, and periodic purity verification—factors that complicate automated workflows and reduce throughput [2].

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